molecular formula C22H21N3O2 B8223087 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B8223087
M. Wt: 359.4 g/mol
InChI Key: XVGXKQXAYVQIKY-OALUTQOASA-N
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Description

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a benzyl group

Preparation Methods

The synthesis of 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline rings. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenating agents like bromine or chlorine can introduce halogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted oxazolines and benzyl derivatives.

Scientific Research Applications

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of advanced materials, such as polymers with specific chiral properties.

Mechanism of Action

The mechanism by which 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal ions, forming complexes that facilitate various catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to the stabilization of transition states in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile include other chiral oxazolines and benzyl derivatives. For example:

    2,2-Bis(4,5-dihydrooxazol-2-yl)acetonitrile: Lacks the benzyl group, making it less effective in certain catalytic applications.

    2,2-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: Features a methyl group instead of a benzyl group, which can alter its steric and electronic properties.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyl group, which enhances its utility in asymmetric synthesis and other applications.

Properties

IUPAC Name

2,2-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXKQXAYVQIKY-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
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2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Reactant of Route 3
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Reactant of Route 4
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Reactant of Route 5
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2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Reactant of Route 6
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

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